molecular formula C20H16ClNO2S2 B2961912 4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide CAS No. 477869-70-8

4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide

Cat. No.: B2961912
CAS No.: 477869-70-8
M. Wt: 401.92
InChI Key: ASOJNLKLICKAKO-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a nitrobenzyl group, and a sulfanyl group

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOJNLKLICKAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide typically involves multiple steps, starting with the chlorination of phenyl compounds followed by nitration and sulfonation reactions. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve halogenation or nitration reagents such as chlorine (Cl2) or nitric acid (HNO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include chlorinated, nitro-substituted, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biological research, 4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide may be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding studies.

Medicine: The compound has potential applications in medicinal chemistry, where it could be used as a precursor for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique properties can enhance the performance and stability of these materials.

Mechanism of Action

The mechanism by which 4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chlorophenyl methyl sulfide

  • 4-Fluorothioanisole

  • 4-(Methylmercapto)phenol

  • 2,4-Dinitrophenol

Uniqueness: 4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide stands out due to its combination of chlorophenyl, nitrobenzyl, and sulfanyl groups, which confer unique chemical and physical properties compared to similar compounds. These properties make it particularly useful in specialized applications where other compounds may not be as effective.

Biological Activity

4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group, a sulfanyl moiety, and a nitrobenzyl component. Its molecular formula is C20H16ClN2O3SC_{20}H_{16}ClN_{2}O_{3}S with a molecular weight of approximately 393.86 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of nitrobenzene compounds. For instance, compounds similar to this compound have demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were found to range from 0.22 to 0.25 µg/mL against certain bacterial strains, indicating potent antibacterial effects .
  • Biofilm Inhibition : Some derivatives effectively inhibited biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

In vitro studies have shown that this compound exhibits notable anticancer properties:

  • Cell Line Testing : The compound was tested on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values for these tests ranged from 7.87 to 93.46 µg/mL, with several derivatives showing IC50 values below 10 µg/mL, indicating strong cytotoxic effects .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation through interaction with specific molecular targets .

Case Studies

  • Antimicrobial Efficacy : A study focused on the antimicrobial efficacy of several nitrobenzene derivatives found that compounds similar to this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Anticancer Properties : Another research investigation assessed the anticancer potential of this compound on various cell lines. The findings suggested that the introduction of specific functional groups could enhance the compound's ability to inhibit tumor growth.

Data Table: Biological Activity Summary

Activity TypeTest Organisms / Cell LinesMIC / IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mL
AnticancerHeLa<10 µg/mL
AnticancerMCF-711.20 - 93.46 µg/mL
AnticancerSKOV-37.87 - 70.53 µg/mL

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